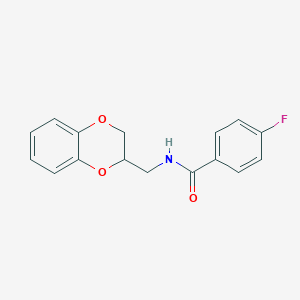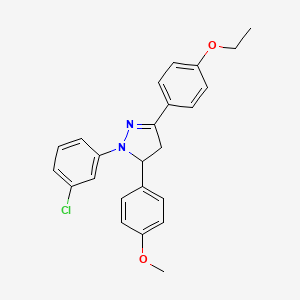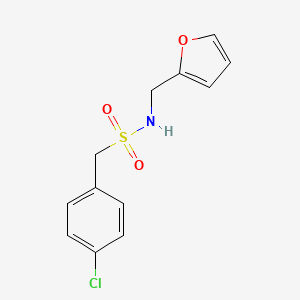![molecular formula C14H23NO4 B5108079 2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol, commonly known as Moxisylyte, is a vasodilator drug that is used to treat various medical conditions, including hypertension, angina pectoris, and Raynaud's disease. This chemical compound has been the subject of extensive scientific research to understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
Moxisylyte works by blocking the alpha-adrenergic receptors in the blood vessels, which causes them to dilate and increase blood flow. This mechanism of action is similar to other vasodilator drugs, such as nitroglycerin.
Biochemical and physiological effects:
Moxisylyte has been shown to have a number of biochemical and physiological effects on the body. In addition to its vasodilatory effects, moxisylyte has been shown to increase the release of nitric oxide, which further enhances its vasodilatory effects. Moxisylyte has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using moxisylyte in lab experiments is its well-understood mechanism of action. This makes it a useful tool for studying the effects of vasodilation on various physiological processes. However, one limitation of using moxisylyte in lab experiments is that it may not accurately reflect the effects of other vasodilator drugs, which may have different mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on moxisylyte. One area of interest is in the treatment of pulmonary hypertension, which is a condition in which the blood vessels in the lungs become narrowed and can lead to heart failure. Moxisylyte has been shown to be effective in dilating the blood vessels in the lungs, and may be a promising treatment option for this condition. Another potential application of moxisylyte is in the treatment of erectile dysfunction, as it has been shown to enhance blood flow to the penis. Further research is needed to fully understand the potential benefits and limitations of using moxisylyte in these and other medical conditions.
In conclusion, moxisylyte is a vasodilator drug that has been extensively studied for its potential use in the treatment of hypertension, angina pectoris, and Raynaud's disease. Its mechanism of action, biochemical and physiological effects, and potential future applications have been the subject of extensive scientific research. While there are some limitations to using moxisylyte in lab experiments, it remains a useful tool for studying the effects of vasodilation on various physiological processes. Further research is needed to fully understand the potential benefits and limitations of using moxisylyte in various medical conditions.
Synthesemethoden
Moxisylyte is synthesized by reacting 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride to form 2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol.
Wissenschaftliche Forschungsanwendungen
Moxisylyte has been extensively studied for its potential use in the treatment of various medical conditions. One of the most promising applications of this compound is in the treatment of hypertension. Studies have shown that moxisylyte can effectively lower blood pressure by dilating blood vessels and increasing blood flow.
Eigenschaften
IUPAC Name |
2-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-15(6-8-16)7-9-18-10-11-19-14-5-3-4-13(12-14)17-2/h3-5,12,16H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMKSDUDWCCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)

![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)


![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)